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molecular formula C15H19BrFNO3 B8764271 Tert-butyl 2-(4-bromo-3-fluorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-bromo-3-fluorophenyl)morpholine-4-carboxylate

Cat. No. B8764271
M. Wt: 360.22 g/mol
InChI Key: BQWIMJGUUWJZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181230B2

Procedure details

[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester (25.3 g, 66.9 mmol) and triuethylamine (10.2 g, 14.0 ml, 100 mmol) were combined with tetrahydrofurane (270 ml) to give a light yellow solution. The reaction mixture was cooled to 0-5° C. and methanesulfonyl chloride (8.43 g, 5.73 ml, 73.6 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 1 h to give a white suspension. The reaction mixture was filtered and washed with tetrahydrofurane (20 ml). Potassium 2-methyl-2-butoxide (1.7 M in toluene, 59 ml, 100 mmol) was added dropwise to the filtrate at 0-5° C. The reaction mixture was stirred at room temperature for 30 min. The reaction mixture was poured into ethyl acetate and extracted with dilute aqueous hydrochloric acid (pH 5), water and brine. The organic layer was dried over MgSO4 and concentrated in vacuo to give a yellow oil which was further purified by flash chromatography (silica gel, heptane/ethyl acetate 4:1): yellow solid (19.5 g, 81%), MS (ISP): 259.9 ([{79Br}M-BOC+H]+), 261.9 ([{81Br}M-BOC+H]+).
Name
[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
5.73 mL
Type
reactant
Reaction Step Three
Name
Potassium 2-methyl-2-butoxide
Quantity
59 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[N:7]([CH2:11][CH:12]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=1)[OH:13])[CH2:8][CH2:9]O)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.CS(Cl)(=O)=O.CCC([O-])(C)C.[K+]>C(OCC)(=O)C>[C:1]([O:5][C:6]([N:7]1[CH2:8][CH2:9][O:13][CH:12]([C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[C:16]([F:21])[CH:15]=2)[CH2:11]1)=[O:22])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
[2-(4-Bromo-3-fluoro-phenyl)-2-hydroxy-ethyl]-(2-hydroxy-ethyl)-carbamic acid tert-butyl ester
Quantity
25.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCO)CC(O)C1=CC(=C(C=C1)Br)F)=O
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
5.73 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Potassium 2-methyl-2-butoxide
Quantity
59 mL
Type
reactant
Smiles
CCC(C)(C)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
to give a white suspension
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with tetrahydrofurane (20 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous hydrochloric acid (pH 5), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography (silica gel, heptane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=CC(=C(C=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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